![molecular formula C19H15N3O2S B2499895 N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941994-27-0](/img/structure/B2499895.png)

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

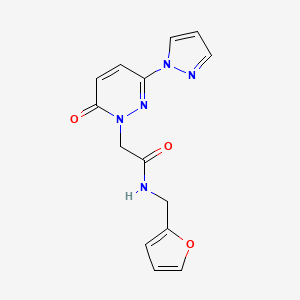

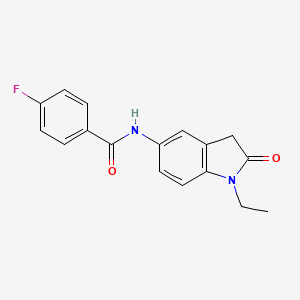

The compound N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic molecule that may be of interest in the field of medicinal chemistry due to the presence of benzo[d]thiazole and isoxazole moieties. These structural components are known to be present in various bioactive compounds with diverse pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological activities of structurally related compounds have been explored, which can provide insights into the potential characteristics of the compound of interest.

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives has been described in the literature. For instance, an efficient pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been reported, which could serve as building blocks for further chemical modifications . Additionally, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been achieved, highlighting the role of methyl functionality and non-covalent interactions in the gelation behavior of these compounds . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate isoxazole and benzyl moieties.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques can confirm the presence of specific functional groups and the overall molecular framework. The crystal structure analysis of related compounds has revealed the importance of non-covalent interactions such as π-π stacking and hydrogen bonding in dictating the supramolecular assembly of these molecules .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]thiazole derivatives can be influenced by the presence of substituents on the core structure. For example, the introduction of a benzamide group has been shown to enable the formation of supramolecular gels through non-covalent interactions . Furthermore, the cyclization reactions involving thioamide and chloroacetoacetate demonstrate the potential for constructing thiazole rings, which could be relevant for the synthesis of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives, such as solubility, melting point, and stability, can be inferred from the structural characteristics and substituents present in the molecule. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives suggests that the introduction of certain functional groups can significantly alter the physical properties of these compounds . Additionally, the anticancer activities of related benzamide derivatives against various human cancer cell lines indicate that these compounds could possess significant biological activities, which may also be expected for the compound of interest .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that derivatives of benzothiazole possess significant antimicrobial properties. Palkar et al. (2017) synthesized novel analogs displaying promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. This suggests potential for developing new antibacterial agents from benzothiazole derivatives (Palkar et al., 2017).

Anticancer Properties

Benzothiazole derivatives have also been explored for their anticancer capabilities. Ravinaik et al. (2021) reported on the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of benzothiazole derivatives in cancer treatment (Ravinaik et al., 2021).

Neuroprotective Effects

Compounds related to benzothiazole have been identified as selective histone deacetylase 6 inhibitors, showing neuroprotective activity and potential for Alzheimer's disease treatment. Lee et al. (2018) demonstrated that a specific compound decreased tau protein phosphorylation and aggregation, improving learning and memory in animal models (Lee et al., 2018).

Synthetic Methodologies

Advances in synthetic methods involving benzothiazole derivatives include the development of new cycloaddition reactions. Xu et al. (2018) explored benzo[d]isoxazoles acting as nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, providing a concise access to polysubstituted oxazines and oxazepines. This highlights the utility of benzothiazole and isoxazole derivatives in synthesizing complex heterocyclic structures (Xu et al., 2018).

Mécanisme D'action

Target of Action

The primary target of this compound is MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

The compound interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption of this process hampers the survival and proliferation of the bacteria .

Biochemical Pathways

The compound affects the mycolic acid transport pathway, which is vital for the survival of Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts this pathway, leading to the death of the bacteria .

Pharmacokinetics

The compound’s efficacy suggests it has suitable bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the severity of tuberculosis in the host .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound has shown better in vivo efficacy, suggesting it remains stable and effective in a biological environment .

: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds

Propriétés

IUPAC Name |

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-13-7-8-15-17(11-13)25-19(21-15)22(12-14-5-3-2-4-6-14)18(23)16-9-10-20-24-16/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOWZMJHDHYEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)

![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)

![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)

![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)

![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)

![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)